3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
Description
The exact mass of the compound 3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester is 495.21580641 g/mol and the complexity rating of the compound is 909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 7-[6-[benzoyl(methyl)amino]-5-methylpyridin-3-yl]-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-5-37-30(36)25-17-33(22-11-12-22)26-19(3)23(13-14-24(26)27(25)34)21-15-18(2)28(31-16-21)32(4)29(35)20-9-7-6-8-10-20/h6-10,13-17,22H,5,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAZMSAFNFXQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)C3=CN=C(C(=C3)C)N(C)C(=O)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106087 | |
| Record name | Ethyl 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446299-90-7 | |
| Record name | Ethyl 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446299-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester (CAS No. 446299-90-7) is a complex organic compound with notable biological activities. This compound is part of the quinolone family, which is known for its antimicrobial properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.57 g/mol. The structure consists of a quinoline core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
The primary biological activity attributed to this compound is its antimicrobial effect . Quinoline derivatives have been extensively studied for their potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
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Mechanism of Action :
- The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
- This inhibition leads to the disruption of DNA supercoiling and ultimately results in cell death.
- Spectrum of Activity :
Cytotoxicity and Safety Profile
While the antimicrobial properties are significant, assessing the cytotoxicity is crucial for therapeutic applications.
- Cytotoxicity Studies :
- Safety Profile :
Synthesis
The synthesis of 3-quinolinecarboxylic acid derivatives typically involves multi-step organic reactions including esterification and amination processes. A simplified synthetic route includes:
- Starting Materials :
- Quinoline derivatives and appropriate amines are used as precursors.
- Reaction Conditions :
Study on Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various quinoline derivatives including the target compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) value that supports its potential as an effective antibacterial agent .
Pharmacological Evaluation
In another investigation focusing on pharmacokinetics, the compound demonstrated favorable absorption characteristics when administered orally in animal models, suggesting good bioavailability which is essential for therapeutic use .
Q & A
How can researchers optimize the synthesis of the quinoline core structure while managing reactive intermediates like nitro or azido groups?
Methodological Answer:
The synthesis of the quinoline core often involves multi-step reactions, including cyclocondensation and nucleophilic substitutions. For example, intermediates such as 7-azido-8-nitroquinoline derivatives can be reduced using chemical reductants (e.g., SnCl₂/HCl) to yield 7,8-diaminoquinoline precursors . Key optimization steps include:
- Temperature Control : Maintaining low temperatures (0–5°C) during nitro group reduction to prevent side reactions.
- Site-Selective Reactions : Using α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine to achieve regioselective cyclization .
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate intermediates.
Advanced Consideration : Stability of intermediates like 8-nitroquinolines under acidic conditions may require buffered systems to avoid decomposition .
What substituent modifications at the 7-position of the quinoline ring enhance antibacterial efficacy, and how do these changes impact molecular interactions?
Methodological Answer:
Substituents at the 7-position (e.g., benzoylmethylamino, piperazinyl, or pyrrolidinyl groups) significantly influence antibacterial activity. Comparative studies suggest:
- Bulkier Groups : Benzoylmethylamino substituents improve lipophilicity, enhancing membrane penetration .
- Electron-Withdrawing Effects : Fluorine or nitro groups at adjacent positions (e.g., 6-fluoro, 8-methyl) stabilize the keto-enol tautomer, critical for binding to bacterial DNA gyrase .
- SAR Validation : Use MIC (Minimum Inhibitory Concentration) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains to quantify efficacy .
Data Contradiction Note : Discrepancies in MIC values across studies may arise from differences in bacterial strain susceptibility or assay conditions. Normalize data using reference antibiotics (e.g., ciprofloxacin) .
Which spectroscopic and chromatographic methods are most effective for confirming the structure of novel quinolinecarboxylic acid derivatives?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can confirm substituent regiochemistry. For example, the ¹H NMR signal for the cyclopropyl group appears as a multiplet at δ 1.0–1.3 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ peaks for ethyl esters) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) monitors purity (>95%) and identifies degradation products .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives with multiple aromatic protons .
How do pH and temperature conditions affect the stability of the 4-oxo-1,4-dihydroquinoline moiety during storage?
Methodological Answer:
- pH Sensitivity : The 4-oxo group is prone to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Store lyophilized compounds at pH 6–8 in amber vials .
- Temperature : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored at 4°C .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation pathways; use light-resistant containers .
Experimental Design : Conduct forced degradation studies (oxidative, thermal, photolytic) followed by LC-MS to identify degradation impurities .
How can researchers resolve contradictions in reported biological activity data for structurally similar quinoline derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized metrics (e.g., logP, MIC, IC₅₀) and exclude outliers due to assay variability .
- Computational Modeling : Perform molecular docking (e.g., with E. coli DNA gyrase) to rationalize activity differences based on binding affinity .
- Reproducibility Checks : Re-synthesize disputed compounds using published protocols and validate bioactivity in-house .
Case Study : Derivatives with 7-piperazinyl groups show inconsistent MIC values; re-evaluate using isogenic bacterial strains with defined gyrase mutations .
What strategies mitigate cytotoxicity of quinolinecarboxylic acid derivatives while retaining antibacterial potency?
Methodological Answer:
- Prodrug Design : Ethyl esterification improves cell permeability while reducing direct cytotoxicity. Hydrolysis in vivo regenerates the active carboxylic acid .
- Structural Tweaks : Introduce hydrophilic groups (e.g., hydroxyl or amino) at the 8-position to lower logP and reduce off-target interactions .
- In Vitro Toxicity Assays : Use mammalian cell lines (e.g., HEK293) to measure IC₅₀ and calculate selectivity indices (SI = IC₅₀/ MIC) .
Advanced Insight : Derivatives with a cyclopropyl group at N-1 exhibit lower cytotoxicity than ethyl or methyl analogs due to reduced metabolic activation .
How can researchers validate the role of the 6-fluoro substituent in target binding using isotopic labeling?
Methodological Answer:
- Synthesis of ¹⁹F-Labeled Analogs : Introduce ¹⁹F at the 6-position via halogen exchange reactions using KF/18-crown-6 .
- NMR Binding Studies : Monitor ¹⁹F NMR chemical shifts upon titration with DNA gyrase to detect ligand-protein interactions .
- Competitive Assays : Compare binding affinity of 6-fluoro vs. 6-H derivatives using surface plasmon resonance (SPR) .
Data Interpretation : A downfield shift in ¹⁹F NMR indicates stronger hydrogen bonding with the target, correlating with enhanced antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
